Fasiglifam hemihydrate is a chemically synthesized derivative of Fasiglifam, a Free Fatty Acid Receptor 1 (FFAR1) agonist. [] Fasiglifam belongs to a class of drugs known as GPR40 agonists, which are designed to mimic the effects of free fatty acids in the body. [] This class of compounds has been investigated for its potential in treating metabolic disorders, particularly Type 2 Diabetes Mellitus. []
Fasiglifam hemihydrate, also known as TAK-875, is a novel compound developed primarily for its antidiabetic properties. It acts as an ago-allosteric modulator of the free fatty acid receptor 1, also referred to as G-protein-coupled receptor 40. This compound enhances insulin secretion in a glucose-dependent manner, making it particularly relevant for the treatment of type 2 diabetes mellitus. Clinical studies have demonstrated its effectiveness in improving glycemic control with a minimal risk of hypoglycemia, which is a common side effect associated with traditional antidiabetic medications like sulfonylureas .
Fasiglifam hemihydrate is classified as a selective G-protein-coupled receptor agonist. The compound has been synthesized and studied extensively in both preclinical and clinical settings, showing promising results in phase 3 clinical trials for type 2 diabetes . Its chemical structure is characterized by a complex arrangement that includes a benzofuran moiety and various functional groups that enhance its pharmacological activity .
Fasiglifam hemihydrate can be synthesized through multiple chemical pathways. One notable method involves the condensation of specific aromatic compounds, leading to the formation of the desired benzofuran structure. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity of the final product. The compound's synthesis has been documented in patent literature, detailing the specific reagents and conditions necessary for its production .
The synthesis often involves:
The molecular structure of fasiglifam hemihydrate can be described by its complex arrangement featuring multiple rings and functional groups. The compound's empirical formula is C₂₁H₂₃N₃O₅S, with a molecular weight of approximately 403.49 g/mol.
Fasiglifam hemihydrate participates in various chemical reactions primarily related to its interaction with biological targets. As an ago-allosteric modulator, it enhances the activity of free fatty acids at the free fatty acid receptor 1.
Key reactions include:
The mechanism by which fasiglifam exerts its effects involves several steps:
Research indicates that fasiglifam enhances glucose-dependent insulin secretion without causing hypoglycemia, distinguishing it from other insulin secretagogues like sulfonylureas .
Fasiglifam hemihydrate exhibits specific physical and chemical properties that are crucial for its function:
The pharmacokinetic profile shows that fasiglifam has a favorable absorption rate when administered orally, contributing to its efficacy as an antidiabetic agent .
Fasiglifam hemihydrate is primarily used in scientific research related to diabetes treatment. Its ability to enhance insulin secretion has made it a significant candidate for managing type 2 diabetes mellitus.
Fasiglifam hemihydrate (TAK-875 hemihydrate), with the chemical name (S)-2-(6-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid hemihydrate, features a complex chiral structure critical to its pharmacological activity. The molecule contains a dihydrobenzofuran core linked to a biphenyl system via an ether bond, with a methylsulfonylpropoxy chain at the 4'-position of the distal phenyl ring. The stereogenic center at the C3 position of the dihydrobenzofuran moiety exhibits exclusive (S)-configuration, confirmed by X-ray crystallography and chiral chromatography [4] [8]. This absolute configuration is essential for optimal binding to the GPR40/FFAR1 receptor, as the (R)-enantiomer demonstrates significantly reduced agonist activity [5]. The crystalline structure stabilizes the bioactive conformation through intramolecular hydrogen bonding between the carboxylic acid group and the ether oxygen of the dihydrobenzofuran ring [8].
Table 1: Structural Identifiers of Fasiglifam Hemihydrate
Property | Value | ||
---|---|---|---|
Systematic Name | (S)-2-(6-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid hemihydrate | ||
CAS Registry Number | 1374598-80-7 | ||
Molecular Formula | C₂₉H₃₂O₇S·½H₂O | ||
Configuration | (S)-chiral center at C3 | ||
Chiral Purity | >99% ee (enantiomeric excess) |
The molecular formula of fasiglifam hemihydrate is C₂₉H₃₂O₇S·½H₂O, with a molecular weight of 533.63 g/mol [1] [3] [8]. The hemihydrate designation (0.5 H₂O per molecule) is confirmed by thermogravimetric analysis (TGA), showing a mass loss of 1.68% between 30–120°C, corresponding to the release of 0.5 water molecules (theoretical H₂O content: 1.69%) [4] [8]. Karl Fischer titration further validates the stoichiometric water content at 1.65–1.72% [8]. The hydration water occupies lattice positions in the crystalline structure, forming hydrogen bonds with the sulfonyl oxygen atoms of adjacent molecules. This hydration state enhances crystalline stability and reduces hygroscopicity compared to the anhydrous form. Elemental analysis aligns with theoretical values (C, 65.27%; H, 6.23%; O, 22.49%; S, 6.01%) [4], confirming batch-to-batch consistency. High-performance liquid chromatography (HPLC) purity exceeds 99.12%, with the hemihydrate form exhibiting superior crystallinity and storage stability over amorphous variants [8].
Fasiglifam hemihydrate exhibits distinct solubility behavior across solvent systems, governed by its mixed polarity profile featuring hydrophobic biphenyl domains and hydrophilic sulfonyl/carboxyl groups. In polar aprotic solvents, it demonstrates high solubility: 90–105 mg/mL in dimethyl sulfoxide (DMSO) at 25°C [3] [7] [10]. In contrast, solubility in protic solvents is markedly lower: <0.1 mg/mL in water and <1 mg/mL in ethanol [3] [7]. This disparity arises from disrupted hydrogen-bonding networks in aprotic environments versus strong solvent-solvent interactions in protic media. In nonpolar solvents (e.g., hexane, cyclohexane), solubility is negligible (<0.01 mg/mL) due to dominant hydrophobic interactions [6] [9]. Hansen solubility parameters (δD=18.2 MPa¹/², δP=8.6 MPa¹/², δH=7.2 MPa¹/²) predict optimal solubility in solvents with similar polarity (e.g., DMSO: δP=16.4, δH=10.2) [9]. Solubility increases linearly with temperature in DMSO (R²=0.98) but remains pH-dependent in aqueous buffers due to ionization of the carboxylic acid group (pKa=3.8) [6].
Table 2: Experimental Solubility of Fasiglifam Hemihydrate (25°C)
Solvent | Solubility (mg/mL) | Hansen Parameters (MPa¹/²) | ||
---|---|---|---|---|
DMSO (anhydrous) | 90–105 | δD=18.4, δP=16.4, δH=10.2 | ||
Water (pH 7.0) | <0.1 | δD=15.5, δP=16.0, δH=42.3 | ||
Ethanol (absolute) | <1 | δD=15.8, δP=8.8, δH=19.4 | ||
Acetonitrile | 15–20 | δD=15.3, δP=18.0, δH=6.1 | ||
Dichloromethane | 35–40 | δD=17.8, δP=6.3, δH=6.1 | ||
n-Octanol | 8–12 | δD=17.0, δP=3.3, δH=11.3 |
The solid-state stability of fasiglifam hemihydrate is influenced by temperature, humidity, and pH. Thermal gravimetric analysis shows decomposition onset at 185°C, with no phase transitions below this temperature [4]. Under accelerated storage conditions (40°C/75% RH), the hemihydrate form remains stable for ≥6 months with <0.2% degradation products, while the anhydrous form undergoes deliquescence and hydrolysis above 75% RH [1] [8]. In solution, stability is pH-dependent: maximum stability occurs at pH 4–6 (half-life >30 days at 25°C), while acidic conditions (pH<3) accelerate esterification of the carboxylic acid group, and alkaline conditions (pH>8) promote sulfonyl hydrolysis [4] [7]. Photostability studies indicate negligible degradation under UV light (300–400 nm) for 48 hours, attributable to the UV-absorbing biphenyl system [8].
Table 3: Stability Profile of Fasiglifam Hemihydrate
Condition | Stability Outcome | ||
---|---|---|---|
Thermal Stress (100°C, dry) | No decomposition after 14 days | ||
Humidity (40°C/75% RH) | <0.1% degradation after 6 months | ||
Aqueous Solution (pH 2.0) | t₉₀=7 days (carboxylate esterification) | ||
Aqueous Solution (pH 9.0) | t₉₀=10 days (sulfonamide formation) | ||
Photolysis (ICH Q1B) | No significant degradation | ||
Oxidation (0.3% H₂O₂) | t₉₀=12 days (sulfoxide byproducts detected) |
Table 4: Compound Nomenclature Summary
Identifier Type | Name | ||
---|---|---|---|
IUPAC Name | (S)-2-(6-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid hemihydrate | ||
Synonyms | TAK-875 hemihydrate; Fasiglifam hydrate | ||
CAS Number | 1374598-80-7 | ||
Code Designations | TAK-875; AMG 837; LY-2881835 |
The physicochemical profile of fasiglifam hemihydrate underscores its optimized design as a GPR40 agonist: the (S)-configuration enables receptor specificity, the hemihydrate state enhances crystallinity, and the balanced solubility facilitates membrane permeability while maintaining formulation flexibility. These properties collectively support its development as an antidiabetic agent with glucose-dependent insulin secretion [1] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7